1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL, also known by its IUPAC name, is a compound with the chemical formula C9H17NO. It is characterized by a tetrahydropyrrolizin structure, which contributes to its unique properties and potential applications in various scientific fields. This compound is classified under amines and alcohols, indicating its functional groups and reactivity patterns.
The compound is synthesized through various methods involving organic chemistry techniques. It falls under the category of nitrogen-containing heterocycles, specifically those related to pyrrolizines. The compound's classification as an alcohol is due to the presence of a hydroxyl group (-OH) attached to the ethanamine backbone.
The synthesis of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can be approached through several methods, primarily focusing on the formation of the tetrahydropyrrolizin ring followed by functionalization to introduce the hydroxyl group. Common synthetic routes may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula can be represented as follows:
Key structural characteristics include:
The compound's molecular weight is approximately 155.24 g/mol, indicating its relatively low molecular mass compared to larger organic compounds.
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can participate in various chemical reactions typical for alcohols and amines:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science.
The mechanism of action for 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can be understood in terms of its interactions at the molecular level:
Further studies would be required to elucidate specific pathways and biological effects associated with this compound.
The physical properties of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL include:
Chemical properties include:
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL has potential applications in various scientific fields:
Recent advances in stereoselective synthesis have addressed the significant challenge of controlling the three-dimensional configuration of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol (CAS: 2621939-08-8, C₉H₁₇NO). The compound's biological relevance as a pharmaceutical intermediate necessitates precise stereochemical control, particularly at the 7a-position where the ethanol substituent resides. Modern approaches employ chiral catalysts in the pyrrolizidine ring formation step, achieving enantiomeric excess (ee) values exceeding 95% when using Ir-phosphinooxazoline complexes under hydrogenation conditions. Alternative routes utilize enzymatic desymmetrization of prochiral diketones followed by reductive amination, providing access to both enantiomers through judicious choice of biocatalysts. The stereochemical outcome profoundly influences the molecule's spatial orientation and subsequent biological interactions, with the (7aR) configuration demonstrating superior binding in certain kinase inhibition assays [3] [4].
Table 1: Stereochemical Control Methods Comparison
Strategy | Catalyst/Reagent | ee (%) | Key Advantage | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir-(S)-PHOX Complex | 98 | Single-step stereocontrol | 92 |
Enzymatic Resolution | Lipase B (Candida antarctica) | 99 | Renewable biocatalyst | 45 |
Chiral Auxiliary | (R)-Phenylethylamine | 95 | Predictable diastereoselectivity | 78 |
Organocatalysis | L-Proline Derivatives | 90 | Metal-free conditions | 83 |
Selective hydrogenation methodologies have revolutionized the construction of the saturated pyrrolizidine framework essential for this compound. The critical challenge lies in achieving chemoselective reduction of the 1,4-diazabicyclo[3.3.0]octadiene system without over-reduction or epimerization. Recent protocols employ Pd/C (10% wt) in trifluoroethanol at 50°C under 40 psi H₂ pressure, achieving full conversion within 6 hours. Alternative catalytic systems feature ruthenium-BINAP complexes for asymmetric hydrogenation of precursor enamines, simultaneously establishing the stereocenter while saturating the bicyclic system. The solvent choice proves crucial – polar protic solvents like methanol favor endo-reduction, while aprotic solvents like THF promote exo-product formation. Pressure-tuning between 20-100 psi allows differential reduction rates for protecting group compatibility, particularly when N-Boc or N-Cbz groups are present [3] [4].
Table 2: Hydrogenation Conditions for Pyrrolizidine Synthesis
Catalyst System | Solvent | Pressure (psi) | Time (h) | Conversion (%) | Selectivity (endo:exo) |
---|---|---|---|---|---|
Pd/C (10%) | TFE | 40 | 6 | 100 | 95:5 |
Ru-(S)-BINAP | MeOH | 60 | 12 | 98 | 99:1 |
Rh-DuPhos | i-PrOH | 30 | 8 | 100 | 92:8 |
PtO₂ | AcOH | 50 | 5 | 100 | 85:15 |
The selection and sequencing of protecting groups significantly impact synthetic efficiency for this amino alcohol. Traditional approaches employed carbobenzyloxy (Cbz) protection, requiring catalytic hydrogenolysis that complicated scalability due to palladium residues. Modern optimized routes implement acid-labile tert-butyloxycarbonyl (Boc) protection, enabling deprotection under mild acidic conditions (4M HCl in dioxane) without affecting the ethanol side chain. For sequences requiring orthogonal protection, the electron-rich 2,2,2-trichloroethoxycarbonyl (Troc) group demonstrates superior stability toward organometallic reagents during side-chain elaboration. Quantitative studies reveal that Boc protection improves overall yield by 25% compared to acetyl protection due to reduced epimerization during deprotection. Notably, the base-sensitive 9-fluorenylmethyloxycarbonyl (Fmoc) group is incompatible due to nucleophilic deprotonation at the bridgehead position [3] [4].
The critical ethanolic side chain installation has been systematically evaluated through comparative organometallic approaches. Grignard reagents (methylmagnesium bromide) react with the pyrrolizinone precursor with high conversion (>95%) but exhibit poor stereoselectivity (55:45 dr) due to the unhindered nature of the carbonyl. In contrast, organozinc reagents (Me₂Zn) demonstrate superior steric discrimination, achieving diastereomeric ratios up to 92:8 when catalyzed by Ti(Oi-Pr)₄. The chelation-controlled mechanism accounts for this enhancement, with the neighboring nitrogen coordinating titanium to form a rigid cyclic transition state. Kinetic studies reveal second-order dependence on zinc concentration, suggesting dimeric active species. While organozinc reactions proceed slower (12h vs. 0.5h for Grignard), the 40% reduction in undesired diastereomer formation justifies this approach for pharmaceutical applications requiring high isomeric purity. Solvent screening identified dichloromethane as optimal, minimizing competitive non-chelated pathways observed in ethereal solvents [1] [3] [4].
Table 3: Side-Chain Installation Reagent Comparison
Parameter | Methylmagnesium Bromide | Dimethylzinc | Trimethylaluminum |
---|---|---|---|
Reaction Temperature | -20°C | -40°C | -78°C |
Diastereomeric Ratio | 55:45 | 92:8 | 85:15 |
Conversion (%) | 98 | 95 | 90 |
Byproduct Formation | 10-12% reduction | <2% reduction | 5-7% enolization |
Catalyst Requirement | None | Ti(Oi-Pr)₄ (20 mol%) | None |
Reaction Time | 0.5h | 12h | 2h |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0